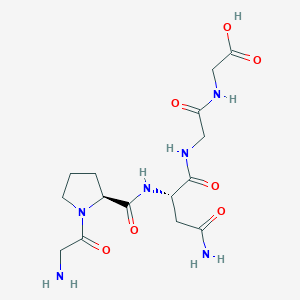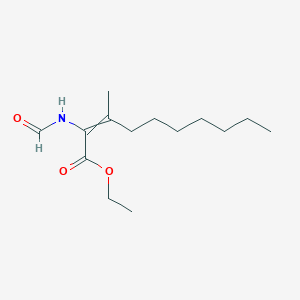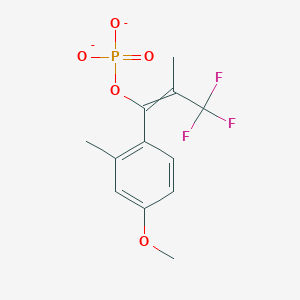![molecular formula C24H30N6 B14248124 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane CAS No. 372136-70-4](/img/structure/B14248124.png)
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane is a complex organic compound that features a triazonane ring substituted with three pyridin-4-ylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane typically involves the reaction of 1,4,7-triazonane with pyridin-4-ylmethyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the pyridine rings or the triazonane core.
Substitution: The pyridin-4-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine rings would yield pyridine N-oxides, while reduction could lead to partially or fully reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane has several scientific research applications, including:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and materials science.
Biology: The compound’s ability to bind to metal ions makes it a potential candidate for use in biological assays and imaging.
Medicine: Its structural properties may allow it to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane exerts its effects is largely dependent on its ability to coordinate with metal ions. The pyridine rings can donate electron density to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound also features pyridine rings and can form similar coordination complexes.
Tris(4-(pyridin-4-yl)phenyl)amine: Another compound with multiple pyridine rings, used in materials science for its electronic properties.
1,4-bis[2-(pyridin-4-yl)ethenyl]benzene: A viologen analog with pyridine rings, used in redox chemistry.
Uniqueness
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane is unique due to its triazonane core, which provides a flexible and stable framework for the attachment of pyridine rings
Propiedades
Número CAS |
372136-70-4 |
|---|---|
Fórmula molecular |
C24H30N6 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1,4,7-tris(pyridin-4-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C24H30N6/c1-7-25-8-2-22(1)19-28-13-15-29(20-23-3-9-26-10-4-23)17-18-30(16-14-28)21-24-5-11-27-12-6-24/h1-12H,13-21H2 |
Clave InChI |
IJNYRSIKOQMJCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN1CC2=CC=NC=C2)CC3=CC=NC=C3)CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)


![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)



![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
